Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in chemical reactions. This particular compound is characterized by its complex structure, which includes an amino group, a cyano group, and a carboxylate ester, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by functionalization at specific positions.
Thiophene Core Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Functionalization: The introduction of the amino group and the cyano group can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the thiophene derivative with ammonia or an amine under suitable conditions.
Esterification: The carboxylate ester is typically formed by esterification of the carboxylic acid derivative using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The thiophene ring is susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or aldehydes.
Substitution Products: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of bioactive molecules. It can be used to synthesize analogs for testing in various biological assays.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.
Industry
Industrially, the compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the amino group can facilitate binding to active sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.
Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)thiophene-3-carboxylate: Similar structure but without the methyl group at the 4-position, potentially altering its chemical properties.
Ethyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate: An ethyl ester variant, which may have different solubility and reactivity profiles.
Uniqueness
Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRLJASBMJWAOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346073 |
Source
|
Record name | methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-42-3 |
Source
|
Record name | methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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